Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the azetidine ring or the phenyl group. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring provides a rigid scaffold that can fit into specific binding sites, while the carbamoyl group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.
Comparison with Similar Compounds
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also features a tert-butyl ester group and a trifluoromethyl-substituted phenyl group but has a piperazine ring instead of an azetidine ring. The piperazine ring provides different steric and electronic properties, leading to variations in biological activity and chemical reactivity.
Tert-butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate: This compound contains a similar trifluoromethyl-substituted phenyl group but has a different core structure and functional groups, resulting in distinct applications and properties.
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
tert-butyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-8-10(9-21)13(22)20-12-6-4-5-11(7-12)16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQOUINRUUVXDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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